![molecular formula C10H14BrNO B183686 3-[(4-Bromobenzyl)amino]-1-propanol CAS No. 721453-52-7](/img/structure/B183686.png)

3-[(4-Bromobenzyl)amino]-1-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

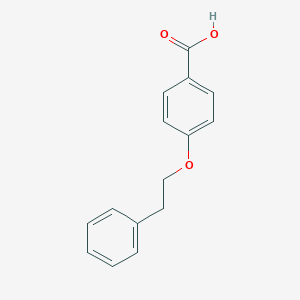

“3-[(4-Bromobenzyl)amino]-1-propanol” is a chemical compound with the molecular formula C10H14BrNO . It is used in pharmaceutical testing . The compound is available for purchase from various suppliers .

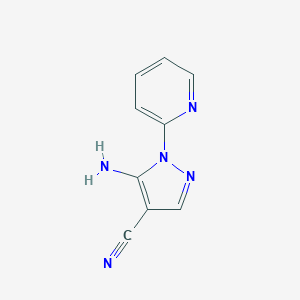

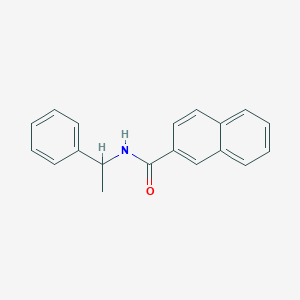

Molecular Structure Analysis

The molecular structure of “3-[(4-Bromobenzyl)amino]-1-propanol” consists of a bromobenzyl group attached to an amino-propanol group . The InChI code for this compound is 1S/C10H14BrNO.ClH/c11-10-4-2-9(3-5-10)8-12-6-1-7-13;/h2-5,12-13H,1,6-8H2;1H .Physical And Chemical Properties Analysis

The compound “3-[(4-Bromobenzyl)amino]-1-propanol” has a molecular weight of 280.59 . It is a solid at room temperature . More specific physical and chemical properties might be found in specialized databases or safety data sheets .Scientific Research Applications

Synthetic Chemistry Applications

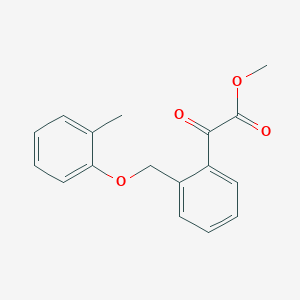

- Protecting Groups and Oxidation Reactions : The use of o-bromobenzyl as a protecting group for alcohols, which upon removal under reductive conditions with tributyltin hydride, is coupled with substrate oxidation to produce aldehydes or ketones directly. This method involves 1,5-hydrogen transfer followed by β-fragmentation, showcasing the utility in complex organic syntheses (Curran & Yu, 1992).

Biological Studies and Applications

- Antimicrobial and Anticancer Compounds : Investigation into the dibenzyl bromophenols from the brown alga Leathesia nana, which identified compounds with selective cytotoxicity against human cancer cell lines, highlighting the potential of bromophenol derivatives in anticancer research (Xu et al., 2004).

Materials Science and Photodynamic Therapy

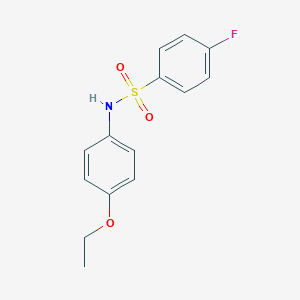

- Photodynamic Therapy for Cancer : A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showing high singlet oxygen quantum yield, indicating significant potential for Type II photosensitizers in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Research

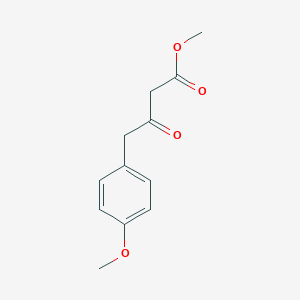

- Synthesis and Evaluation of Anticancer Compounds : Development of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and their screening against a panel of 60 human cancer cell lines, demonstrating the process of designing and evaluating potential anticancer agents (Bekircan et al., 2008).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(4-bromophenyl)methylamino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c11-10-4-2-9(3-5-10)8-12-6-1-7-13/h2-5,12-13H,1,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYMFORZQSXEQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCCO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429074 |

Source

|

| Record name | 3-[(4-bromobenzyl)amino]-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Bromobenzyl)amino]-1-propanol | |

CAS RN |

721453-52-7 |

Source

|

| Record name | 3-[(4-bromobenzyl)amino]-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)

![3-[(3-Bromobenzyl)amino]propan-1-ol](/img/structure/B183618.png)

![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)